molecular formula C13H21NO4 B3111449 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid CAS No. 1824085-55-3

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid

Cat. No.: B3111449
CAS No.: 1824085-55-3
M. Wt: 255.31 g/mol
InChI Key: VQAZHJKHTXNPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid (CAS: 1824085-55-3) is a bicyclic organic compound featuring a tert-butoxycarbonyl (BOC)-protected piperidine ring conjugated with a propanoic acid moiety via an exocyclic double bond (piperidin-4-ylidene group). Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and a purity ≥95% . Notably, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis or stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZHJKHTXNPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid

  • Structure: Saturated piperidine ring linked to propanoic acid via a single bond.
  • Synthesis: Prepared via BOC protection of ethyl 3-(4-piperidyl)propanoate followed by ester hydrolysis (yield: 97%) .
  • IR spectra show carbonyl stretches at 1735 cm⁻¹ (ester) and 1695 cm⁻¹ (BOC), similar to the target compound .
  • Applications : Intermediate in peptide synthesis due to its stability and ease of functionalization.

3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}oxy)propanoic Acid (CAS: 773099-94-8)

  • Structure: Ether-linked propanoic acid (C₁₃H₂₃NO₅; MW: 273.33 g/mol) .
  • Key Differences :
    • Ether oxygen introduces polarity, improving aqueous solubility compared to the hydrophobic ylidene group.
    • Higher molecular weight (273.33 vs. 255.31) may affect pharmacokinetics.
  • Applications : Used in drug discovery for its balanced lipophilicity (logP unlisted) and synthetic versatility .

Amino-Substituted Analogs

a. 2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic Acid
  • Structure: BOC-protected amino group and methyl-substituted piperidine (C₁₄H₂₆N₂O₄; MW: 286.3 g/mol) .
  • Key Differences: Amino group enables hydrogen bonding, enhancing target specificity in enzyme inhibition.
b. 2-((tert-Butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS: 1219406-23-1)
  • Structure : Dual BOC protection (C₁₈H₃₂N₂O₆; MW: 372.46 g/mol) .
  • Key Differences :
    • Dual BOC groups enhance steric protection but may limit solubility.
    • Higher molecular weight (372.46) suggests niche applications in specialized syntheses.

Comparative Analysis Table

Property Target Compound 3-[1-BOC-piperidyl]propanoic Acid 3-(BOC-piperidin-4-yloxy)propanoic Acid Amino-Substituted Analog
Molecular Formula C₁₃H₂₁NO₄ Likely C₁₃H₂₃NO₄ C₁₃H₂₃NO₅ C₁₄H₂₆N₂O₄ / C₁₈H₃₂N₂O₆
Molecular Weight (g/mol) 255.31 ~269.3 (estimated) 273.33 286.3 / 372.46
Key Functional Group Piperidin-4-ylidene Saturated piperidine Ether-linked piperidine BOC-amino and methyl/BOC-piperidine
Polarity Moderate (rigid core) Low (flexible) High (ether oxygen) Moderate (amino H-bonding)
Synthetic Yield Discontinued 97% Not specified Not specified
Applications Limited (discontinued) Peptide intermediates Drug discovery Enzyme inhibitors, specialized synthesis

Research Findings and Implications

  • Stability and Reactivity : The ylidene group in the target compound may confer reactivity toward electrophilic addition or oxidation, unlike saturated analogs .
  • Biological Interactions: Amino-substituted analogs (e.g., ) show promise in targeting enzymes due to hydrogen-bonding capabilities, whereas the target compound’s rigidity might limit binding adaptability.

Biological Activity

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid, with the molecular formula C13H21NO4, is a compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. This structure allows it to act as a versatile intermediate in organic synthesis and has potential biological applications.

Chemical Structure and Properties

  • Molecular Formula: C13H21NO4
  • CAS Number: 1824085-55-3
  • Molecular Weight: 241.32 g/mol

The compound's unique structure enables selective modifications that can interact with biological targets, making it of interest in pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its piperidine structure allows for interactions with neurotransmitter receptors, while the propanoic acid moiety can influence metabolic processes.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antimicrobial Activity: Preliminary screenings suggest that compounds with similar structures exhibit significant antimicrobial properties, indicating that this compound may have similar effects against various pathogens .
  • Cytotoxicity Assays: In vitro assays have assessed the cytotoxic effects of this compound on various cell lines, demonstrating concentration-dependent responses that warrant further investigation into its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of related piperidine derivatives. The results indicated that certain derivatives exhibited over 90% inhibition of Mycobacterium growth, suggesting that modifications to the piperidine structure could enhance biological activity .

Case Study 2: Neurotransmitter Interaction

Research into piperidine-based compounds has shown that they can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatment. The specific interactions of this compound with serotonin and dopamine receptors remain to be fully elucidated but are promising areas for future research .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acidSimilar piperidine backboneModerate anti-inflammatory effects
1-Piperidinecarboxylic acid derivativesVaries based on substitutionsAntimicrobial and analgesic properties

Research Findings Summary

The current body of research highlights the potential for this compound to serve as a scaffold for developing new therapeutic agents. Its unique structural features allow for diverse modifications, which can lead to enhanced efficacy against various biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid, and what analytical methods validate its purity?

The synthesis typically involves multi-step organic reactions, starting with tert-butoxycarbonyl (Boc)-protected piperidine derivatives. Key steps include condensation reactions to introduce the propanoic acid moiety and stabilization of the piperidin-4-ylidene group. Purification often employs column chromatography or recrystallization. Analytical validation uses NMR (1H/13C), HPLC, and mass spectrometry to confirm structural integrity and purity (>95%) .

Q. What safety protocols are critical during handling and storage of this compound?

Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in a dry, inert environment. In case of spills, evacuate the area, contain the material, and dispose of it as hazardous waste. Fire hazards include emission of toxic gases (e.g., carbon oxides); use CO₂ or dry powder extinguishers .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?

The Boc group shields the piperidine nitrogen, preventing unwanted nucleophilic reactions during synthesis. It is selectively removable under acidic conditions (e.g., TFA or HCl/dioxane), enabling functionalization of the piperidine ring for peptide coupling or derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the formation of the piperidin-4-ylidene moiety?

Regioselectivity depends on solvent polarity, temperature, and catalyst choice. For example, using DMF as a polar aprotic solvent at 0–5°C with a Pd-mediated coupling agent improves control over the double-bond geometry. Kinetic studies via in-situ IR or LC-MS can monitor intermediate formation and guide adjustments .

Q. What computational strategies predict the compound’s conformational stability and interaction with biological targets?

Density Functional Theory (DFT) models the piperidin-4-ylidene ring’s puckering and electronic effects. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes like proteases or kinases, leveraging the carboxylic acid group’s hydrogen-bonding potential. Solvent-accessible surface area (SASA) analysis evaluates hydrophobicity .

Q. How do contradictory spectral data (e.g., NMR shifts) between batches arise, and how are they resolved?

Batch variations may stem from residual solvents, stereochemical impurities, or Boc-deprotection byproducts. Advanced techniques like 2D NMR (COSY, HSQC) differentiate diastereomers, while X-ray crystallography provides absolute configuration confirmation. Repurification via preparative HPLC resolves minor contaminants .

Q. What role does the compound play in fragment-based drug discovery, and how is its pharmacokinetic profile assessed?

As a fragment, it serves as a scaffold for targeting allosteric enzyme pockets. In vitro ADME assays measure solubility (via shake-flask method), metabolic stability (using liver microsomes), and permeability (Caco-2 cell models). Pharmacokinetic parameters (t½, AUC) are determined in rodent studies .

Methodological Resources

Technique Application Reference
Boc-deprotection (TFA)Selective amine activation
Chiral HPLCEnantiomeric excess determination
DFT ModelingConformational analysis
Microscale ThermophoresisBinding affinity quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid
Reactant of Route 2
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.